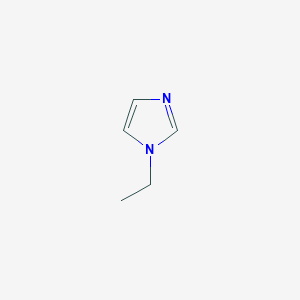

1-Ethylimidazole

Descripción general

Descripción

1-Etil-1H-imidazol es un compuesto orgánico heterocíclico con la fórmula molecular C5H8N2. Es un derivado del imidazol, donde un grupo etilo está unido al átomo de nitrógeno en la posición 1. Los imidazoles son conocidos por sus versátiles aplicaciones en varios campos, incluidos los farmacéuticos, agroquímicos y la ciencia de los materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Etil-1H-imidazol se puede sintetizar a través de varios métodos. Un enfoque común implica la alquilación del imidazol con haluros de etilo en condiciones básicas. Por ejemplo, el imidazol se puede hacer reaccionar con yoduro de etilo en presencia de una base como el carbonato de potasio para producir 1-etil-1H-imidazol .

Métodos de producción industrial: La producción industrial de 1-etil-1H-imidazol generalmente implica reacciones de alquilación a gran escala. El proceso está optimizado para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Etil-1H-imidazol se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar N-óxidos utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertirlo en aminas correspondientes.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo etilo puede ser reemplazado por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados:

Oxidación: N-óxidos.

Reducción: Aminas.

Sustitución: Varios imidazoles sustituidos.

Aplicaciones Científicas De Investigación

1-Etil-1H-imidazol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-etil-1H-imidazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas al unirse a sus sitios activos. Los objetivos moleculares y las vías involucradas varían según el contexto biológico específico .

Compuestos similares:

1-Metil-1H-imidazol: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.

2-Etil-1H-imidazol: Grupo etilo unido en la posición 2 en lugar de la posición 1.

1-Propil-1H-imidazol: Grupo propilo en lugar de un grupo etilo.

Singularidad: 1-Etil-1H-imidazol es único debido a su patrón de sustitución específico, que puede influir en su reactividad e interacción con otras moléculas. El grupo etilo en la posición 1 puede afectar las propiedades estéricas y electrónicas del compuesto, haciéndolo distinto de otros derivados del imidazol .

Comparación Con Compuestos Similares

1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

2-Ethyl-1H-imidazole: Ethyl group attached at the 2-position instead of the 1-position.

1-Propyl-1H-imidazole: Propyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethyl group at the 1-position can affect the compound’s steric and electronic properties, making it distinct from other imidazole derivatives .

Actividad Biológica

1-Ethylimidazole (CAS 7098-07-9) is a compound that has garnered attention in various fields due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of imidazole, characterized by the presence of an ethyl group at the nitrogen atom. Its chemical formula is , and it has a molecular weight of 112.13 g/mol. The compound exhibits amphiphilic properties, which contribute to its biological activity.

Pharmacological Activities

This compound has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic functions.

- Cytoprotective Effects : A study demonstrated that complexes of this compound with zinc ascorbate enhance resistance to oxidative stress and hypoxia in experimental models. This cytoprotective effect was evidenced by increased survival rates in mice exposed to nitrogen dioxide (NO2) .

- Antitumor Properties : Platinum complexes containing this compound have shown promise as antitumor agents. These complexes can effectively enter cells and target DNA, leading to apoptosis in cancer cells .

Study on Cytoprotection

In a study evaluating the protective effects of this compound complexes, it was found that administration of the compound significantly increased the survival rate of mice subjected to acute hypoxic conditions. The survival rate improved from 25% in control groups to 65% in treated groups when given at a dose of 5 mg/kg .

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 25 |

| This compound + Zinc Ascorbate | 65 |

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that it effectively inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential use as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have further elucidated the interactions between this compound and various biological targets. For instance, docking simulations revealed favorable binding affinities with enzymes involved in histidine metabolism, suggesting potential roles in metabolic regulation .

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates good gastrointestinal absorption and favorable pharmacokinetic properties. Studies suggest that it adheres well to Lipinski's Rule of Five, indicating its potential as an orally bioavailable drug candidate .

Propiedades

IUPAC Name |

1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFHWZHHOSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221209 | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-07-9 | |

| Record name | 1-Ethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T49PA5I372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.